3-(4-nitrophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole -

3-(4-nitrophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

Catalog Number: EVT-4919136
CAS Number:
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-((3-Bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o)

  • Compound Description: This compound is a quinazolinone derivative linked to a 1,3,4-oxadiazole ring via a thioether moiety. It exhibited good antiproliferative activity against A549 cancer cells with an IC50 value of 3.46 μM [].

4-amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9m)

  • Compound Description: This compound is another quinazolinone derivative, but it incorporates a 1,2,4-triazole ring connected through a thioether linkage. It demonstrated notable antiproliferative activity against both A549 and Hela cancer cell lines, with IC50 values of 2.96 μM and 3.91 μM, respectively [].

2-(4-amino-5-(o-tolylthio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9b)

  • Compound Description: Similar to the previous compound, this is a quinazolinone derivative with a 1,2,4-triazole ring, differing in the substituent on the thioether linkage. It also showed good antiproliferative activity against A549 cells with an IC50 value of 3.44 μM [].

2-(4-Amino-5-((3,5-difluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9h)

  • Compound Description: This quinazolinone-1,2,4-triazole derivative displayed potent inhibitory effects on Hela cancer cells with an IC50 value of 1.76 μM [].

2-(4-Amino-5-((2-chlorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9i)

  • Compound Description: This compound, with its distinct chloro substitution on the phenyl ring of the thioether linkage, showed high inhibitory activity against MCF-7 cancer cells with an IC50 value of 2.72 μM [].

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

  • Compound Description: This compound is structurally very similar to 3-(4-nitrophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. It contains a 1,2,4-oxadiazole core substituted with a 4-nitrophenyl group at the 3 position and a 2,4-dichlorophenyl group at the 5 position [].
  • Compound Description: This compound, containing both 1,2,4-oxadiazole and 1,3,4-thiadiazole moieties, displayed good nematocidal activity against Bursaphelenchus xylophilus [].

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p)

  • Compound Description: This compound also contains both 1,2,4-oxadiazole and 1,3,4-thiadiazole units and showed promising nematocidal activity against Bursaphelenchus xylophilus [].
  • Compound Description: These compounds, an aldoxime and its corresponding thiocarbohydroximate ester, were investigated as reactivators of organophosphonate-inhibited acetylcholinesterase. The aldoxime showed comparable reactivity to benchmark pyridinium reactivators [].
  • Compound Description: Similar to the previous compound, this aldoxime and its thiocarbohydroximate ester were also studied for their ability to reactivate inhibited acetylcholinesterase [].

3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d)

  • Compound Description: This 1,2,4-triazole derivative was found to be a potent inhibitor of STAT3 enzyme in breast cancer, exhibiting significant activity against the MCF7 cell line with an IC50 value of 1.5 μM [].

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: This compound exhibited broad-spectrum insecticidal and fungicidal activities, with notable potency against Mythimna separata and Pseudoperonospora cubensis [].
  • Compound Description: Similar in structure to the previous compound, this derivative also exhibited broad-spectrum insecticidal and fungicidal activities, demonstrating the importance of the 1,2,4-oxadiazole ring in this series [].

2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (4c)

  • Compound Description: This 1,3,4-oxadiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines, particularly MCF-7, in a dose-dependent manner [].

3,5-bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole (3a)

  • Compound Description: This energetic material exhibits high thermal stability, low sensitivity, and comparable detonation properties to RDX [].

5,5'-bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) (3b)

  • Compound Description: This compound is similar to the previous compound with the addition of another 1,2,4-oxadiazole unit and also exhibits high thermal stability, low sensitivity, and good detonation properties [].
  • Compound Description: This energetic material has high thermal stability, low sensitivity, and superior detonation performances compared to conventional heat-resistant explosive HNS [].

5,5'-bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) (4b)

  • Compound Description: This energetic material, similar to the previous compound with the addition of another 1,2,4-oxadiazole unit, exhibits high thermal stability, low sensitivity, and good detonation properties [].
  • Compound Description: This compound serves as a precursor to other energetic materials containing both 1,2,4-oxadiazole and furoxan moieties [].

3,3'-bis(1,2,4-oxadiazol-5(4H)-one-3-yl)-4,4'-azofuroxan (3)

  • Compound Description: This energetic material, derived from compound 19, possesses high density comparable to HMX [].

Diammonium 3,3'-bis(5-nitramino-1,2,4-oxadiazole-3-yl)-4,4'-azofuroxan (4a)

  • Compound Description: This energetic salt, also derived from compound 19, exhibits good detonation performance and acceptable sensitivities [].

4-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (9a)

  • Compound Description: This compound incorporates coumarin, 1,2,3-triazole, and 1,2,4-oxadiazole units. It exhibits good cytotoxicity against breast cancer cell lines, notably MDA-MB-231 and T-47D [].
  • Compound Description: A series of [, , ]oxadiazole-2-thione and [, , ]triazole-3-thione derivatives were synthesized and screened for their antitumor activity against the human colon carcinoma cell line (HCT-116). The [, , ]triazole-3-thiol derivative (9) exhibited cytotoxic activity comparable to the standard drug Vinblastine [].

3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives (6a-n)

  • Compound Description: These compounds are benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids synthesized via a click reaction. Their biological activity is not mentioned in the abstract [].
  • Compound Description: This 1,2,4-triazolin-5-thione derivative and its copper(II) complex were investigated for their antimicrobial activity. The copper(II) complex showed higher antibacterial activity, particularly against Gram-positive bacteria, compared to the free ligand [].

3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole (9a-x)

  • Compound Description: This series of pyrazole-linked 1,2,4-oxadiazole derivatives was synthesized and evaluated for antimicrobial activity. Some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger [].

5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole Derivatives (6a-o)

    Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

    • Compound Description: This compound, containing a triazolopyrimidine core, exhibited high in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].

    3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (8-12)

    • Compound Description: These triazolothiadiazine derivatives were synthesized and evaluated for their cytotoxic and antimicrobial properties. Some compounds displayed significant inhibitory activity against HeLa, HBL-100, and CCRF-CEM cancer cell lines [].

    Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates

    • Compound Description: This series of 1,2,4-oxadiazole derivatives acts as competitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti, exhibiting IC50 values in the range of 42 to 339 μM [].

    Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanoates

    • Compound Description: These 1,2,4-oxadiazole derivatives, similar to the previous series, are also AeHKT inhibitors [].

    1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (39)

    • Compound Description: This 1,2,4-oxadiazole derivative exhibited excellent affinity for the sigma-1 receptor and selectivity over the sigma-2 receptor. It showed potent antihyperalgesic activity in preclinical models [].

    4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-phenyl-4-alkoxybenzoate (G1-G11)

    • Compound Description: This series of 1,2,4-oxadiazole derivatives, containing both ether and ester linkages, exhibited enantiotropic nematic liquid crystalline properties [].
    • Compound Description: These compounds contain four five-membered heterocyclic rings and were evaluated for their biological activity, but specific details are not provided in the abstract [].

    1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

    • Compound Description: This compound features a 1,2,4-oxadiazole ring and a piperazine moiety [].

    Methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

    • Compound Description: This compound contains a 1,2,4-oxadiazole ring connected to a phenylacetate moiety through a methoxy linker [].
    • Compound Description: This compound contains a triazole ring substituted with a naphthylmethyl group and a nitrophenyl group [].

    1-((3-(p-substituted)phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(phenylsulfonyl)-4,5-dihydro-1H-1,2,3-triazoles

    • Compound Description: This series of compounds features both 1,2,4-oxadiazole and 1,2,3-triazole rings linked by a methylene group. They were synthesized via a 1,3-dipolar cycloaddition reaction and their anticancer activities against MCF-7 cells were investigated [].
    • Compound Description: These compounds incorporate a piperazine ring linked to a 1,2,4-oxadiazole. Several of these derivatives exhibited good in vitro antibacterial activity [].

    5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole) (DNABO, 3)

    • Compound Description: DNABO is a high-energy compound synthesized as a potential ingredient for energetic materials. It has a high nitrogen content and good oxygen balance, contributing to its energetic properties [].

    Energetic Salts of DNABO (4-10)

    • Compound Description: A series of energetic salts derived from DNABO, including its hydroxylammonium (5) and guanidinium (7) salts, were synthesized and characterized []. These salts exhibit varying thermal stabilities and energetic properties.

    3-(4-pyridyl)-5-(4-n-alkoxy)phenyl-1,2,4-oxadiazoles

      3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole

      • Compound Description: This compound, featuring a triazole ring substituted with an adamantyl group and a nitrophenylmethylthio group, was structurally characterized [].

      Properties

      Product Name

      3-(4-nitrophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

      IUPAC Name

      3-(4-nitrophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

      Molecular Formula

      C17H15N3O4

      Molecular Weight

      325.32 g/mol

      InChI

      InChI=1S/C17H15N3O4/c21-20(22)14-10-8-13(9-11-14)17-18-16(24-19-17)7-4-12-23-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2

      InChI Key

      XZEYWWKWPWTEIW-UHFFFAOYSA-N

      SMILES

      C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

      Canonical SMILES

      C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.